![molecular formula C12H13N3O3 B14223516 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid CAS No. 503616-24-8](/img/structure/B14223516.png)
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid typically involves the formation of the indazole core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .
Scientific Research Applications
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4F-MDMB-BINACA: A synthetic cannabinoid with a similar indazole core structure.
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities.
1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core and have various biological activities.
Uniqueness
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is unique due to its specific combination of the indazole moiety and the butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
503616-24-8 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1H-indazole-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13N3O3/c16-10(17)6-3-7-13-12(18)11-8-4-1-2-5-9(8)14-15-11/h1-2,4-5H,3,6-7H2,(H,13,18)(H,14,15)(H,16,17) |
InChI Key |
IOKIBNCRUPJRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


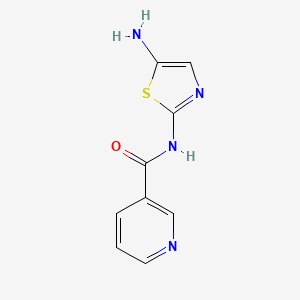
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
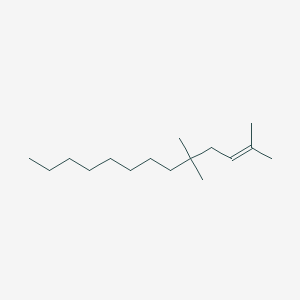
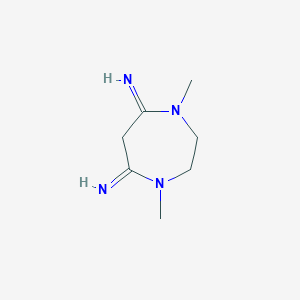
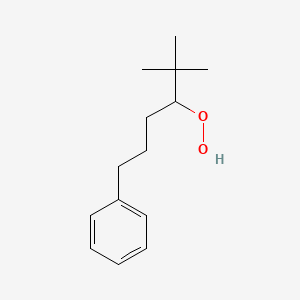
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)
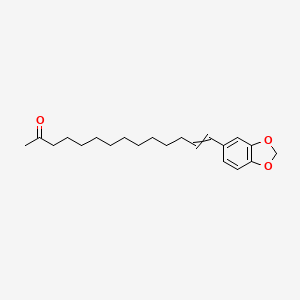

![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
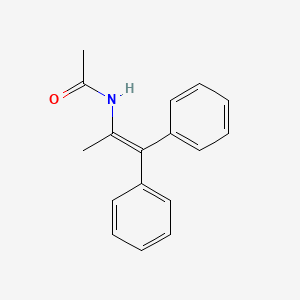
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
